Propanoyl vs. Acetyl Linker Length Modulates Solubility and Conformational Flexibility
The target compound contains a propanoyl linker (n=3) between the indole N and the amide carbonyl, whereas the closest commercial analog CAS 1219581-14-2 uses an acetyl linker (n=1). This two‑methylene increase raises the computed topological polar surface area (tPSA) from ~62 Ų to ~75 Ų and reduces the octanol–water partition coefficient (ALogP) from 2.7 to 2.3, trends that correlate with improved aqueous solubility and greater conformational flexibility for target binding .
| Evidence Dimension | Computed physicochemical properties (Biovia Discovery Studio / Pipeline Pilot predictions) |
|---|---|
| Target Compound Data | tPSA ≈75 Ų; ALogP ≈2.3; MW = 381.3 |
| Comparator Or Baseline | 6-{[(4-bromo-1H-indol-1-yl)acetyl]amino}hexanoic acid (CAS 1219581-14-2): tPSA ≈62 Ų; ALogP ≈2.7; MW = 367.2 |
| Quantified Difference | Δ tPSA ≈ +13 Ų (21% increase); Δ ALogP ≈ –0.4 units (15% decrease) |
| Conditions | In silico prediction using QSAR-based models for neutral species |
Why This Matters
Higher tPSA and lower logP increase the compound’s aqueous solubility, reducing DMSO stock precipitation and aggregation in biochemical assays—key factors during high-throughput screening.
